molecular formula C23H22O6 B2843556 Propyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate CAS No. 858767-29-0

Propyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate

Cat. No. B2843556
CAS RN: 858767-29-0
M. Wt: 394.423
InChI Key: LHCWKCZBALIPCJ-UHFFFAOYSA-N
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Description

Propyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate is a chemical compound with the molecular formula C23H22O6 . It is related to other compounds such as Methyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate and Ethyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate.


Chemical Reactions Analysis

Specific chemical reactions involving Propyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate are not mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of Propyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate, such as its melting point, boiling point, and density, are not explicitly provided in the available resources .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Propyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate is not explicitly mentioned in the available resources .

Safety and Hazards

The safety and hazards associated with Propyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate are not explicitly mentioned in the available resources .

Future Directions

The future directions for the study and application of Propyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate are not explicitly mentioned in the available resources .

properties

IUPAC Name

propyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O6/c1-4-11-26-23(25)16-5-7-17(8-6-16)29-21-14-28-20-12-18(27-13-15(2)3)9-10-19(20)22(21)24/h5-10,12,14H,2,4,11,13H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCWKCZBALIPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate

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